molecular formula C11H15N3 B2655614 5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline CAS No. 2059949-03-8

5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline

Cat. No. B2655614
CAS RN: 2059949-03-8
M. Wt: 189.262
InChI Key: ACVQLXWCQJRMCE-UHFFFAOYSA-N
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Description

5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline, also known as OHPQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. OHPQ is a bicyclic compound that contains a pyrimidine ring fused to a quinoline ring. This unique structure makes OHPQ a promising candidate for various research applications, including drug discovery, chemical biology, and medicinal chemistry.

Scientific Research Applications

Antitumor Activity

  • Synthesis of novel pyrimido[4,5‐b]quinolin‐4‐ones, including derivatives of 5,6,7,8,9,10-hexahydro pyrimidoquinolines, has shown potential antitumor activity. Specifically, compound 5a demonstrated significant activity against 46 cancer cell lines, with GI50 values ranging from 0.72 to 18.4 μM in in vitro assays (Insuasty et al., 2013).
  • Another study synthesized new series of pyrimido[4,5-b]quinolines and related compounds, finding that some, such as compound 8d, exhibited notable in vitro antitumor activity against human breast carcinoma (MCF-7) cell line (El-Ashmawy et al., 2013).

Chemical Properties and Synthesis

  • Research on 10-dimethylamino derivatives of benzo[h]quinoline and benzo[h]quinazolines, which are mixed analogues of similar compounds, has been conducted to understand their basicity, protonation, and luminescence in the visible region, indicating potential for diverse chemical applications (Pozharskii et al., 2016).
  • A study on the environmentally benign synthesis of substituted quinolines and pyrimidines catalyzed by manganese PNP pincer complexes suggests a sustainable approach for producing these compounds, highlighting their significance in green chemistry (Mastalir et al., 2016).

Biological Activity

  • The synthesis of azolopyrimidoquinolines and pyrimidoquinazolines has revealed their antioxidant, anti-inflammatory, and analgesic activities, suggesting potential biomedical applications (El-Gazzar et al., 2009).
  • Methyl-substituted indolo[2,3-b]quinolines have been found to exhibit significant antimicrobial and cytotoxic activity, providing insights into their potential therapeutic applications (Peczyńska-Czoch et al., 1994).

properties

IUPAC Name

5,6,6a,7,8,9,10,10a-octahydropyrimido[5,4-c]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-4-10-9(3-1)11-8(6-13-10)5-12-7-14-11/h5,7,9-10,13H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVQLXWCQJRMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3=NC=NC=C3CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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